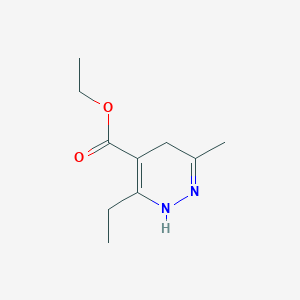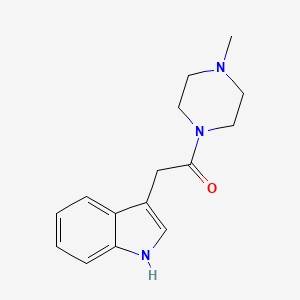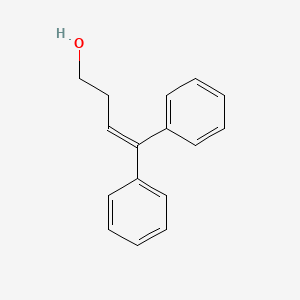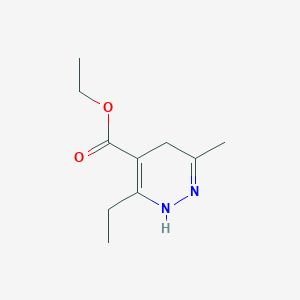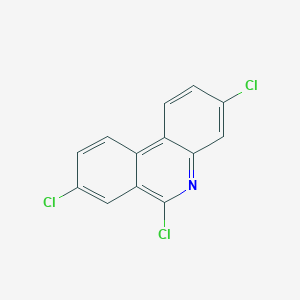
3,6,8-Trichlorophenanthridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6,8-Trichlorophenanthridine is a chlorinated derivative of phenanthridine, a nitrogen-containing heterocyclic compound Phenanthridine and its derivatives are known for their applications in various fields, including medicinal chemistry, due to their ability to intercalate with DNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,8-Trichlorophenanthridine typically involves the chlorination of phenanthridine. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Another approach involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent. This method offers better control over the reaction conditions and can be performed at lower temperatures, reducing the risk of over-chlorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of automated systems for monitoring and adjusting reaction conditions is crucial for optimizing yield and purity.
化学反応の分析
Types of Reactions
3,6,8-Trichlorophenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or completely dechlorinated phenanthridine.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Less chlorinated phenanthridine or phenanthridine.
Substitution: Hydroxylated or aminated phenanthridine derivatives.
科学的研究の応用
3,6,8-Trichlorophenanthridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with DNA and its role as a DNA-binding agent.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate with DNA and disrupt cellular processes.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 3,6,8-Trichlorophenanthridine primarily involves its ability to intercalate with DNA. The chlorine atoms enhance the compound’s binding affinity to DNA, allowing it to insert between base pairs. This intercalation disrupts the normal function of DNA, inhibiting replication and transcription processes. The compound may also generate reactive oxygen species (ROS) upon binding to DNA, leading to oxidative damage and cell death.
類似化合物との比較
Similar Compounds
Phenanthridine: The parent compound, known for its DNA-binding properties.
3,6-Dichlorophenanthridine: A less chlorinated derivative with similar but less potent biological activity.
8-Chlorophenanthridine: A mono-chlorinated derivative with distinct chemical reactivity.
Uniqueness
3,6,8-Trichlorophenanthridine is unique due to the presence of three chlorine atoms, which significantly enhance its chemical reactivity and biological activity compared to its less chlorinated counterparts. The specific pattern of chlorination at positions 3, 6, and 8 provides a unique set of properties that make it a valuable compound for various applications in research and industry.
特性
CAS番号 |
33692-80-7 |
|---|---|
分子式 |
C13H6Cl3N |
分子量 |
282.5 g/mol |
IUPAC名 |
3,6,8-trichlorophenanthridine |
InChI |
InChI=1S/C13H6Cl3N/c14-7-1-3-9-10-4-2-8(15)6-12(10)17-13(16)11(9)5-7/h1-6H |
InChIキー |
UJQGPWINWXPXCU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C=CC(=CC3=NC(=C2C=C1Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



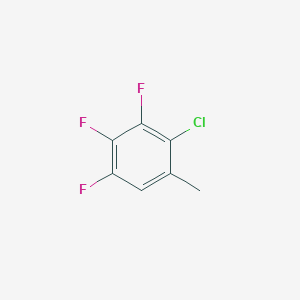
![2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate](/img/structure/B14012992.png)
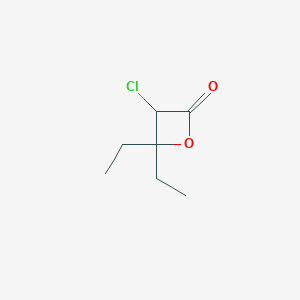
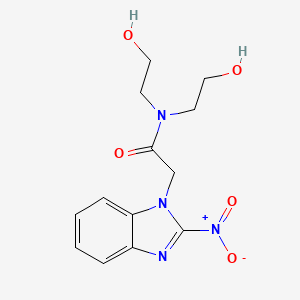
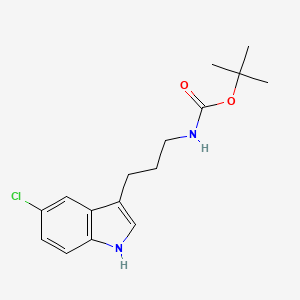
![5,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B14013012.png)
